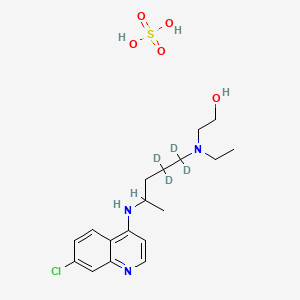
羟氯喹-d4 硫酸盐
描述
Hydroxychloroquine-d4 Sulfate belongs to a group of medicines known as antimalarials . It is used for the treatment of acute and chronic rheumatoid arthritis in adults, systemic lupus erythematosus, and chronic discoid lupus erythematosus . It is also used as an internal standard for the quantification of hydroxychloroquine .
Synthesis Analysis
A highly efficient continuous synthesis of Hydroxychloroquine has been reported. Key improvements in the new process include the elimination of protecting groups with an overall yield improvement of 52% over the current commercial process . Synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .
Molecular Structure Analysis
The formal name of Hydroxychloroquine-d4 Sulfate is 2- [ [4- [ (7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol-1,1,2,2-d4, monosulfate. Its molecular formula is C18H22D4ClN3O • H2SO4 and it has a formula weight of 438.0 .
Physical And Chemical Properties Analysis
Hydroxychloroquine-d4 Sulfate is a powder . It has a solubility of 100 mM in water .
科学研究应用
毒性视网膜病变的风险: 羟氯喹硫酸盐被广泛用于自身免疫性疾病的长期治疗,但可能会引起不可逆的毒性视网膜病变。长期使用和较高剂量会增加风险。实际体重比理想体重更好地预测风险 (Melles & Marmor, 2014).
在 COVID-19 治疗中的应用: 羟氯喹硫酸盐已被用于治疗 COVID-19。一项研究评估了其在不同生物学 pH 条件下的体外溶解曲线,突出了其在大流行背景下的应用 (Dongala et al., 2021).
慢性暴露中的视网膜毒性: 长期接触羟氯喹与严重的视网膜毒性有关,这是使用它治疗系统性红斑狼疮和类风湿性关节炎的患者的主要担忧 (Geamănu Pancă et al., 2014).
安全性概况比较: 羟氯喹硫酸盐的安全性概况已与常见药物(如对乙酰氨基酚和布洛芬)进行比较,特别是在 COVID-19 治疗的背景下 (Nguyen et al., 2020).
在类风湿关节炎中的疗效: 羟氯喹硫酸盐在治疗类风湿关节炎中的疗效与阿育吠陀制剂进行了比较,显示了其在控制活动性类风湿关节炎中的有效性和安全性 (Chopra et al., 2012).
体外抗病毒活性: 该药物已显示出对 SARS-CoV-2 的体外抗病毒活性,表明在治疗这种感染中具有潜在用途。基于这些发现,提出了针对严重急性呼吸系统综合征冠状病毒 2 的优化给药设计 (Yao et al., 2020).
对系统性红斑狼疮的影响: 一项研究发现,对病情稳定的系统性红斑狼疮患者停用羟氯喹硫酸盐治疗会增加临床复发的风险 (Anonymous, 1991).
皮肌炎中的皮肤不良反应: 研究了这种药物与皮肌炎患者不良皮肤反应风险升高之间的关联,以及此类反应的潜在危险因素 (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).
色觉缺陷: 已探讨其在色觉缺陷患者中的应用,特别是在其作为抗疟疾和抗炎剂的作用的背景下 (Cyert, 1992).
分析方法开发: 研究集中于开发用于测定羟氯喹硫酸盐的分析方法,包括一项关于一步衍生化和分散液-液微萃取的研究,用于使用 GC-MS 进行灵敏和准确的测定 (Bodur et al., 2021).
作用机制
Target of Action
Hydroxychloroquine-d4 Sulfate primarily targets cells in the immune system. It interferes with the communication of cells in the immune system . In autoimmune diseases like Rheumatoid Arthritis and Systemic Lupus Erythematosus, the immune system mistakenly attacks the body’s tissues, causing inflammation and damage .
Mode of Action
Hydroxychloroquine-d4 Sulfate works by accumulating in the lysosomes of the malaria parasite, raising the pH of the vacuole . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . Hydroxychloroquine can also interfere with the action of parasitic heme .
Biochemical Pathways
Hydroxychloroquine-d4 Sulfate affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells isolated from healthy individuals or patients with systemic lupus erythematosus or rheumatoid arthritis . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts in a concentration-dependent manner .
Pharmacokinetics
Following a single 200 mg oral dose of Hydroxychloroquine Sulfate to healthy males, the mean peak blood concentration of Hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .
Result of Action
The molecular and cellular effects of Hydroxychloroquine-d4 Sulfate’s action include the inhibition of immune system activation and the suppression of normal immune responses . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 Sulfate. Furthermore, the presence of sulfate, chloride, and bromide decreases the extent of photolysis of Hydroxychloroquine .
安全和危害
未来方向
The repurposing of Hydroxychloroquine is currently being examined for neurological diseases such as neurosarcoidosis, chronic lymphocytic inflammation with pontine perivascular enhancement responsive to corticosteroids, and primary progressive multiple sclerosis . There is insufficient evidence about the efficacy and safety of Hydroxychloroquine in COVID-19 .
生化分析
Biochemical Properties
Hydroxychloroquine-d4 Sulfate interacts with various enzymes and proteins. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It inhibits production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells (PBMCs) isolated from healthy individuals or patients with systemic lupus erythematosus (SLE) or rheumatoid arthritis (RA) .
Cellular Effects
Hydroxychloroquine-d4 Sulfate has significant effects on various types of cells and cellular processes. It inhibits accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Molecular Mechanism
Hydroxychloroquine-d4 Sulfate exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . This results in inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Temporal Effects in Laboratory Settings
The effects of Hydroxychloroquine-d4 Sulfate change over time in laboratory settings. It has a long elimination half-life, with significant concentrations persisting above 500 ng/mL up to 16 days after short-term treatment discontinuation .
Metabolic Pathways
Hydroxychloroquine-d4 Sulfate is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 .
Transport and Distribution
Hydroxychloroquine-d4 Sulfate is transported and distributed within cells and tissues. It is known to accumulate in tissues, especially in the liver, kidney, lung, and spleen . The tissue-to-plasma concentration ratio increases over time .
属性
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-LINVOLBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675926 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216432-56-2 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


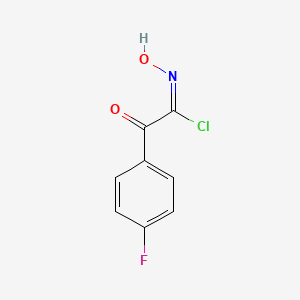
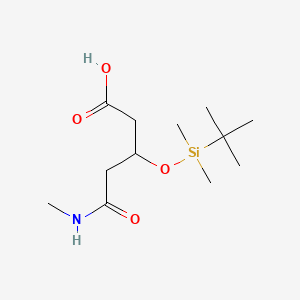
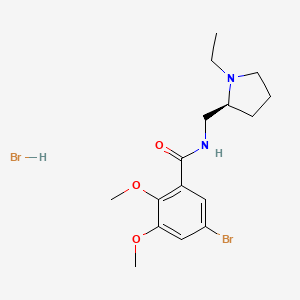
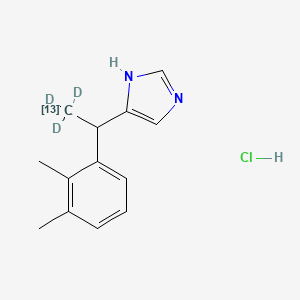
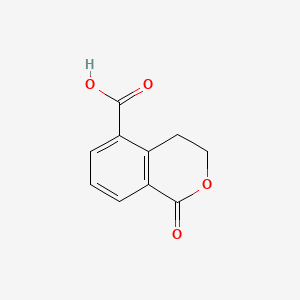
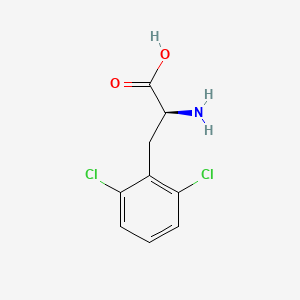


![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)




![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
